N-(3,4-dichlorobenzyl)-2-furamide
Description
N-(3,4-Dichlorobenzyl)-2-furamide is a synthetic aromatic amide characterized by a 3,4-dichlorobenzyl group attached to a furan-2-carboxamide moiety. The 3,4-dichlorobenzyl group is a recurring motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding affinity to biological targets . The furamide component, with its oxygen-rich heterocyclic ring, may influence solubility and metabolic stability compared to other aromatic systems like phthalimides or triazoles.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPAPDPGFXUTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2-furamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-furamide in the presence of a base such as potassium hydroxide (KOH) and a solvent like isopropanol (i-PrOH). The reaction is carried out at a temperature of around 40°C for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of solvents and reagents can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2-furamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to interact with sigma receptors, which are involved in various cellular processes .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core structure: Phthalimide (two fused benzene rings with two ketone groups) vs. furamide (furan ring with a carboxamide).
- Substituents: Single chlorine atom on the phthalimide vs. 3,4-dichloro substitution on the benzyl group in the target compound.
Functional Implications :
- 3-Chloro-N-phenyl-phthalimide is primarily used in polymer synthesis, such as polyimides, due to its rigidity and thermal stability .
- In contrast, N-(3,4-dichlorobenzyl)-2-furamide’s furan ring may offer better solubility, making it more suitable for pharmaceutical applications where bioavailability is critical.
Compound 6f: 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propanol
Structural Differences :
- Core structure: Triazole-propanol vs. furamide.
- Shared feature: Both compounds contain the 3,4-dichlorobenzyl group.
Agrochemical Derivatives: Diflubenzuron and Fluazuron
Structural Differences :
- Core structure: Difluorobenzamide (Diflubenzuron) or pyridinyloxy-phenyl urea (Fluazuron) vs. furamide.
- Shared feature: Halogenated aromatic rings (chlorine, fluorine).
Functional Implications :
- Diflubenzuron and fluazuron are insecticides/acaricides targeting chitin synthesis . Their benzamide/urea scaffolds differ from the furamide system but highlight the importance of halogenation in agrochemical design.
- The dichlorobenzyl group in this compound may reduce pesticidal activity compared to these compounds but could enhance specificity for eukaryotic targets (e.g., fungal enzymes).
Key Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
